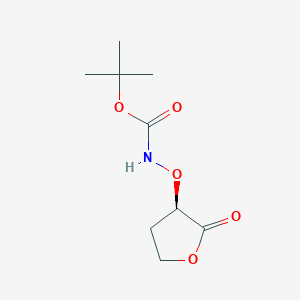
(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate is an organic compound that belongs to the class of carbamates It is characterized by a tetrahydrofuran ring substituted with a tert-butyl group and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate typically involves the reaction of a suitable tetrahydrofuran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Starting Material: A suitable tetrahydrofuran derivative.
Reagent: Tert-butyl chloroformate.
Base: Triethylamine.
Solvent: Anhydrous dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate .
- (S)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate .
Uniqueness
®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its tert-butyl group provides steric hindrance, affecting its interaction with molecular targets and its stability under various conditions.
Propriétés
Formule moléculaire |
C9H15NO5 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-2-oxooxolan-3-yl]oxycarbamate |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)14-8(12)10-15-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 |
Clé InChI |
PPKZGWMBPYREKX-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NO[C@@H]1CCOC1=O |
SMILES canonique |
CC(C)(C)OC(=O)NOC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


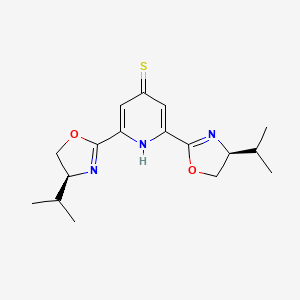
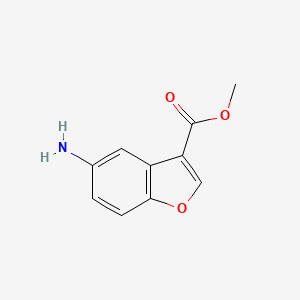
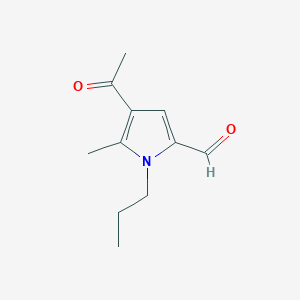

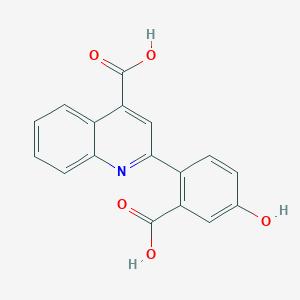



![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)


![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)
